3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one
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Overview
Description
3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one is a member of quinolines.
Scientific Research Applications
Heterocyclic Compounds and Quinoxaline
Quinoxaline and its derivatives, belonging to the class of heterocyclic compounds, have been extensively studied due to their varied applications in scientific research. Quinoxaline, also known as benzopyrazine, is a fusion of a benzene ring and a pyrazine ring. These compounds find application in the manufacturing of dyes, pharmaceuticals, and as antibiotics such as echinomycin, levomycin, and actinoleutin. Notably, quinoxaline derivatives exhibit antitumoral properties and are investigated for their potential use in catalysis (Pareek & Kishor, 2015).
Hexaazatriphenylene (HAT) Derivatives
The molecule under study shares structural similarity with hexaazatriphenylene (HAT) derivatives, which are known for their rigid, planar, and aromatic nature, contributing to excellent π–π stacking ability. This property makes them fundamental scaffolds for larger 2D N-substituted polyheterocyclic aromatics, used extensively in molecular, macromolecular, and supramolecular systems. Their applications span across various domains such as n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and energy storage materials (Segura et al., 2015).
Antifungal Pharmacophore Sites
The structural complexity of quinoxaline derivatives contributes to their biological activity. Certain compounds, like 2,3-bis-[(2-hydroxy-2-phenyl)ethenyl]-6-nitro-quinoxaline, possess antifungal pharmacophore sites, indicating their potential in battling fungal pathogens such as Fusarium oxysporum (Kaddouri et al., 2022).
Applications in Medicinal Chemistry
Quinoxaline and its derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. Recent advances showcase their significance in drug design and pharmacological applications, presenting a substantial efficacy for future drug development. Functionalized derivatives of quinoxaline are synthesized through various synthetic approaches, indicating their versatile applications in medicinal and biological research (Ajani, Iyaye, & Ademosun, 2022).
Optoelectronic Materials
Quinazolines and pyrimidines, groups closely related to quinoxaline, are extensively utilized in creating optoelectronic materials due to their luminescent properties. These materials find applications in electronic devices, photoelectric conversion elements, and image sensors, demonstrating the broad utility of quinoxaline derivatives in the field of material science (Lipunova et al., 2018).
properties
Product Name |
3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one |
---|---|
Molecular Formula |
C25H33N7O2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl]-5,7-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H33N7O2/c1-16-11-17(2)20-13-21(25(33)26-22(20)12-16)23(31-9-8-30-7-3-5-18(30)14-31)24-27-28-29-32(24)15-19-6-4-10-34-19/h11-13,18-19,23H,3-10,14-15H2,1-2H3,(H,26,33) |
InChI Key |
SALFWCHEXNOMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)C(C3=NN=NN3CC4CCCO4)N5CCN6CCCC6C5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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